molecular formula C18H17NO5 B557617 Fmoc-D-Ser-OH CAS No. 116861-26-8

Fmoc-D-Ser-OH

Cat. No. B557617
M. Wt: 327.3 g/mol
InChI Key: JZTKZVJMSCONAK-MRXNPFEDSA-N
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Description

Fmoc-D-Ser-OH is an N-Fmoc-protected form of D-Serine . It appears as a white to light yellow crystal powder .


Synthesis Analysis

Fmoc-D-Ser-OH is used in peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Ser-OH is C18H17NO5 . Its molecular weight is 327.33 . The SMILES string representation is OCC@@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

Fmoc-D-Ser-OH is used in Fmoc solid-phase peptide synthesis . It is also used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .


Physical And Chemical Properties Analysis

Fmoc-D-Ser-OH has an optical activity of [α]20/D +12.5±1.0°, c = 1% in DMF . Its melting point is 108-112 °C .

Scientific Research Applications

  • Self-Assembled Structures Formation : Fmoc-D-Ser-OH demonstrates intriguing properties in self-assembly, forming different morphologies under varying concentrations and temperatures. This attribute is crucial for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Phosphate Protection in Peptide Synthesis : This compound has been utilized in peptide synthesis, particularly in protecting phosphate groups. It's effective in synthesizing derivatives like Boc-Ser(PO3Tc2)-OH, Z-Ser(PO3Tc2)-OH, and Fmoc-Ser(PO3Tc2)-OH, which are vital for peptide assembly (Paquet, 2009).

  • Synthesis of Glycopeptides : Fmoc-D-Ser-OH is used in the efficient synthesis of O-linked glycosylamino acids, demonstrating its utility in glycopeptide synthesis. This application is significant for producing glycopeptides with potential biological and therapeutic applications (Ryan, Koh, Lohning, & Rudrawar, 2017).

  • Multiphosphorylated Peptide Synthesis : The compound plays a role in synthesizing multiphosphorylated peptides. These peptides are significant in studying protein phosphorylation, a key process in cellular regulation. The synthesis involves critical steps like double acylation and purification techniques (O’Brien-Simpson et al., 2007).

  • Solid-Phase Peptide Synthesis (SPPS) : It's used in the solid-phase synthesis of phosphoserine peptides, highlighting its importance in synthesizing biologically relevant peptides. These peptides are valuable for studying phosphorylation-dependent proteins and diseases like Alzheimer's (Shapiro et al., 1997).

  • Racemization Studies : Fmoc-D-Ser-OH has been studied for its racemization properties during solid-phase peptide synthesis, which is critical to ensure the chirality and effectiveness of synthesized peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Antibacterial Composite Materials : This compound contributes to the development of antibacterial and anti-inflammatory materials through its role in the formation of nanoassemblies. These materials show potential in biomedical applications (Schnaider et al., 2019).

  • Cell Culture : Fmoc-D-Ser-OH, when incorporated into peptide hydrogels, shows promise in cell culture applications. The addition of functional groups to these hydrogels can enhance compatibility with various cell types, which is significant for biomedical research (Jayawarna et al., 2009).

Safety And Hazards

When handling Fmoc-D-Ser-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-D-Ser-OH, being a peptide, could potentially be used in the development of such hydrogels .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKZVJMSCONAK-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350933
Record name Fmoc-D-Ser-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ser-OH

CAS RN

116861-26-8
Record name Fmoc-D-Ser-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Bayó, JC Jiménez, L Rivas, E Nicolás… - … –A European Journal, 2003 - Wiley Online Library
… Fmoc-Orn(Boc)-OH (170 mg, 5 equiv) and Fmoc-D-Ser-OH (122.7 mg, 5 equiv) were coupled sequentially to the peptide resin using DIPCDI (58 μL, 5 equiv) and HOBt (57.4 mg, 5 equiv…
M De Vleeschouwer, D Sinnaeve… - … A European Journal, 2014 - Wiley Online Library
A rapid and efficient total synthesis is reported for the cyclic lipodepsipeptide pseudodesmin A. This member of the Pseudomonas viscosin group is active against Gram‐positive …
N Bayó‐Puxan, J Tulla‐Puche, F Albericio - 2009 - Wiley Online Library
… The byproducts obtained – Fmoc-D-Ser-OH, the pentapeptide {[Fmoc-D-Ser(OH)-Gly-Cys(Acm)-Cys(Me)-&][Fmoc-D-Ser(&)]} and the tripeptide pNZ-Gly-Cys(Acm)-Cys(Me)-OH – were a …
F Albericio - academia.edu
… Fmoc-Orn(Boc)-OH (170 mg, 5 equiv) and Fmoc-d-Ser-OH (122.7 mg, 5 equiv) were coupled sequentially to the peptide resin using DIPCDI (58 μL, 5 equiv) and HOBt (57.4 mg, 5 equiv…
Number of citations: 2 www.academia.edu
M De Vleeschouwer, JC Martins… - Journal of Peptide …, 2016 - Wiley Online Library
Cyclic lipodepsipeptides (CLPs) are a group of metabolites produced by Pseudomonas bacteria, involved in various biological functions and displaying a wide range of properties, …
Number of citations: 12 onlinelibrary.wiley.com
JP Mukherjee, J Roy, CS Batton, S Yadav, D Wong… - Tetrahedron, 2020 - Elsevier
… mmol, 0.50 equiv.) was added to a solution of Fmoc-d-Ser-OH (16) (2.8 g, 8.54 mmol, 1.00 … NaHCO 3 (3 × 20 mL) to remove Fmoc-d-Ser-OH. The organic layer was washed with brine (…
Number of citations: 1 www.sciencedirect.com
D Singer, R Hoffmann - Peptide-Based Drug Design, 2008 - Springer
Most mammalian proteins are transiently phosphorylated on seryl, threonyl, or tyrosyl positions by kinases and dephosphorylated by phosphatases in response to specific intra- or …
Number of citations: 2 link.springer.com
D Chen, HY Chow, KHL Po, W Ma, ELY Leung… - Organic …, 2019 - ACS Publications
… The synthesis started with Fmoc-d-Ser-OH 1 as shown in Scheme 1. After TBS protection, thioesterification and the Fukuyama reduction, (23,24) the resultant aldehyde 2 was reacted …
Number of citations: 23 pubs.acs.org
MP Sarnowski, KP Pedretty, N Giddings… - Bioorganic & Medicinal …, 2018 - Elsevier
The stabilization of β-sheet secondary structure through peptide backbone modification represents an attractive approach to protein mimicry. Here, we present strategies toward stable β-…
Number of citations: 20 www.sciencedirect.com
J Gao, MT Hamann - Chemical reviews, 2011 - ACS Publications
Natural products continue to serve as valuable starting points in developing druglike candidates, and the first step in the development of therapeutic agents is the identification of lead …
Number of citations: 78 pubs.acs.org

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